molecular formula C19H14F2N2O4 B11071916 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid

4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid

Cat. No.: B11071916
M. Wt: 372.3 g/mol
InChI Key: SQXGQPQKNHDZGM-UHFFFAOYSA-N
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Description

4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid is a complex organic compound with the molecular formula C19H14F2N2O4 This compound features a quinoline core substituted with ethoxycarbonyl and difluoro groups, linked to a benzoic acid moiety through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with benzoic acid through an amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the coupling reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline or benzoic acid moieties .

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or bind to enzyme active sites, potentially inhibiting their function. The ethoxycarbonyl and difluoro substituents may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

Uniqueness

What sets 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid apart is the specific combination of ethoxycarbonyl and difluoro substituents on the quinoline core, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of binding affinity, specificity, and overall stability compared to other similar compounds .

Properties

Molecular Formula

C19H14F2N2O4

Molecular Weight

372.3 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-6,7-difluoroquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C19H14F2N2O4/c1-2-27-19(26)13-9-22-16-8-15(21)14(20)7-12(16)17(13)23-11-5-3-10(4-6-11)18(24)25/h3-9H,2H2,1H3,(H,22,23)(H,24,25)

InChI Key

SQXGQPQKNHDZGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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